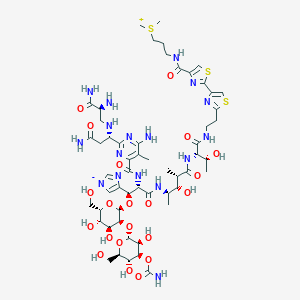

Bleomycin A2

Beschreibung

Eigenschaften

IUPAC Name |

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVAGSVQBOHSSS-UAPAGMARSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H84N17O21S3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872327 | |

| Record name | Bleomycin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) | |

| Record name | BLEOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992), Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/, HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/, Freely soluble in water., Sol in water and methanol but insol in acetone and ether. | |

| Record name | BLEOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BLEOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow powder | |

CAS No. |

11056-06-7, 11116-31-7, 67763-87-5 | |

| Record name | BLEOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bleomycin A2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11116-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bleomycin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bleomycinamide, N1-[3-(dimethylsulfonio)propyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bleomycin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLEOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Bleomycin A2-Induced DNA Damage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying DNA damage induced by the glycopeptide antibiotic, Bleomycin (B88199) A2. The document details the activation of the molecule, its interaction with DNA, and the subsequent chemical pathways leading to DNA lesions. Quantitative data from key studies are summarized, and detailed experimental protocols for investigating these processes are provided.

Core Mechanism of Action

Bleomycin A2's cytotoxic effects are primarily attributed to its ability to cause both single- and double-stranded breaks in DNA.[1][2] This process is initiated by the binding of Bleomycin A2 to DNA and is dependent on the presence of a metal cofactor, typically iron, and molecular oxygen.[1][3][4]

Metal Chelation and Activation

Bleomycin A2 possesses a metal-binding domain that chelates transition metal ions, with ferrous iron (Fe²⁺) being the most biologically relevant for its DNA-cleaving activity. The metal-binding region involves several nitrogen atoms from the β-aminoalanine, pyrimidine (B1678525), and imidazole (B134444) moieties.

Upon binding Fe²⁺, the Bleomycin A2-Fe(II) complex is formed. In the presence of molecular oxygen, this complex is activated through a series of redox reactions. The activated form is a hydroperoxide species, Bleomycin-Fe(III)-OOH. This activation can be facilitated by cellular reducing agents such as NADPH-cytochrome P-450 reductase.

DNA Binding and Sequence Selectivity

Bleomycin A2 binds to DNA through a combination of interactions. The bithiazole tail of the molecule is thought to intercalate into the DNA minor groove, while the positively charged terminal sulfonium (B1226848) group facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

The DNA cleavage induced by Bleomycin A2 is not random; it exhibits sequence selectivity. The most preferred cleavage sites are GpC and GpT sequences. Specifically, the cleavage often occurs at the pyrimidine base 3' to a guanine.

Generation of Reactive Oxygen Species and DNA Cleavage

The activated Bleomycin-Fe(III)-OOH complex is a potent oxidizing agent. It initiates DNA damage by abstracting a hydrogen atom from the C4' position of the deoxyribose sugar backbone. This results in the formation of a C4'-radical intermediate on the DNA.

This radical can then proceed down two main pathways, both resulting in strand scission:

-

Oxygen-Dependent Pathway: In the presence of oxygen, the C4'-radical reacts to form a C4'-peroxyl radical. This leads to a series of reactions that result in the cleavage of the C3'-C4' bond of the deoxyribose, leading to a direct strand break. This process generates a 3'-phosphoglycolate and a 5'-phosphate at the termini of the break, along with the release of a base propenal.

-

Oxygen-Independent Pathway: In the absence of sufficient oxygen, the C4'-radical can be oxidized, leading to the formation of an alkali-labile 4'-oxidized abasic site.

While single-strand breaks are more common, the more cytotoxic double-strand breaks are considered the primary mechanism of Bleomycin's antitumor activity. Double-strand breaks are thought to occur when two single-strand breaks are introduced in close proximity on opposite strands.

Quantitative Data on Bleomycin A2 Activity

The following tables summarize key quantitative data related to the DNA binding and cleavage activities of Bleomycin A2.

Table 1: Equilibrium Binding Constants of Bleomycin A2 and its Copper Complex to DNA

| Ligand | DNA Source | Apparent Equilibrium Constant (K_app) (M⁻¹) | Binding Stoichiometry (base pairs per molecule) |

| [³H]Bleomycin A2 | Calf Thymus DNA | 5.7 x 10⁵ | 3.7 |

| Cu(II):[³H]Bleomycin A2 | Calf Thymus DNA | 3.9 x 10⁵ | 2.8 |

| [³H]Bleomycin A2 (tighter binding sites) | Calf Thymus DNA | 6.8 x 10⁵ | Not Specified |

| Cu(II):[³H]Bleomycin A2 (tighter binding sites) | Calf Thymus DNA | 4.4 x 10⁵ | Not Specified |

Data from Roy et al. (1981) obtained by gel filtration and equilibrium dialysis.

Table 2: Single-Strand to Double-Strand DNA Cleavage Ratios for Bleomycin A2

| Assay Method | DNA Substrate | ss:ds Ratio |

| Supercoiled Plasmid Relaxation Assay | Plasmid DNA | 7.3:1 |

| [³²P]-Hairpin Technology | Hairpin DNA with a single ds cleavage site | 3.4:1 |

Data from Li et al. (2008).

Table 3: EC₅₀ Values for Plasmid DNA Relaxation by Bleomycin A2 and Analogs

| Compound | EC₅₀ (µM) |

| Bleomycin A2 | 0.32 ± 0.02 |

| ZBM | 0.10 ± 0.01 |

| 6'-hydroxy-ZBM | 0.26 ± 0.05 |

| BLM Z | 0.22 ± 0.02 |

| 6'-deoxy-BLM Z | 0.030 ± 0.003 |

EC₅₀ represents the effective concentration for 50% relaxation of pBluescript SK II (+) plasmid DNA. Data from Li et al. (2012).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of Bleomycin A2-induced DNA damage.

Supercoiled Plasmid Relaxation Assay

This assay is used to quantify both single- and double-strand DNA cleavage by observing the conversion of supercoiled plasmid DNA to relaxed circular and linear forms.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322 or pBluescript)

-

Bleomycin A2

-

Fe(II) source (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)

-

Dithiothreitol (DTT) or other reducing agent

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5)

-

DNA loading dye

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

Gel imaging system

Procedure:

-

Prepare a reaction mixture containing the supercoiled plasmid DNA (final concentration ~10-20 µg/mL) in the reaction buffer.

-

Add Bleomycin A2 to the desired final concentration.

-

Initiate the reaction by adding the Fe(II) source and a reducing agent like DTT.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a chelating agent like EDTA or by adding DNA loading dye containing a stop solution.

-

Load the samples onto an agarose gel (e.g., 1%).

-

Perform electrophoresis to separate the different plasmid topoisomers (supercoiled, relaxed circular, and linear).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of each band to determine the percentage of each plasmid form. The amount of relaxed circular DNA corresponds to single-strand breaks, while the linear form indicates double-strand breaks.

[³²P]-Labeled Hairpin DNA Cleavage Assay

This assay provides a high-resolution method to study sequence-specific cleavage and to differentiate between single- and double-strand breaks at specific sites.

Materials:

-

Synthetic hairpin oligonucleotide with a known sequence containing a Bleomycin A2 cleavage site.

-

T4 Polynucleotide Kinase (PNK)

-

[γ-³²P]ATP

-

Bleomycin A2

-

Fe(II) source

-

DTT

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Formamide (B127407) loading buffer

-

Phosphorimager or X-ray film for autoradiography

Procedure:

-

5'-end label the hairpin oligonucleotide with ³²P using T4 PNK and [γ-³²P]ATP. Purify the labeled DNA.

-

Set up the cleavage reaction in a buffer containing the labeled hairpin DNA, Bleomycin A2, Fe(II), and DTT.

-

Incubate the reaction at the desired temperature and for the desired time.

-

Terminate the reaction by adding a stop solution (e.g., formamide loading buffer with EDTA).

-

Denature the samples by heating at 90°C for 5 minutes.

-

Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Visualize the cleavage products by autoradiography using a phosphorimager or X-ray film.

-

The positions of the bands correspond to the sites of single-strand cleavage. Double-strand cleavage can be quantified by analyzing the appearance of specific fragment sizes resulting from breaks on both strands.

Visualizations of Key Processes

The following diagrams illustrate the core mechanisms of Bleomycin A2 action and a typical experimental workflow.

Caption: Bleomycin A2 activation and DNA cleavage pathway.

Caption: Workflow for a supercoiled plasmid relaxation assay.

Caption: Functional domains of Bleomycin A2 and their interaction with DNA.

References

A Comparative Analysis of Bleomycin A2 and B2: Structure, Function, and Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bleomycin (B88199), a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent antineoplastic agent utilized in the treatment of various malignancies. The clinically used formulation, Blenoxane, is a mixture of several congeners, with Bleomycin A2 and B2 being the most abundant and therapeutically relevant components.[1][2] A thorough understanding of the distinct chemical features and biological activities of these two principal fractions is paramount for advancing cancer research and developing novel therapeutic strategies. This guide provides a detailed comparison of the chemical structure, molecular formula, and a validated analytical methodology for the quantification of Bleomycin A2 and B2.

Core Structural Differences and Quantitative Comparison

The fundamental distinction between Bleomycin A2 and B2 lies in their terminal amine functionalities.[1] Bleomycin A2 possesses a dimethylsulfonium group, whereas Bleomycin B2 incorporates a guanidinium (B1211019) group.[1] This seemingly minor variation in their C-terminal substituents leads to differences in their molecular formulas and weights, which are summarized in the table below.

| Property | Bleomycin A2 | Bleomycin B2 |

| Molecular Formula | C55H84N17O21S3 | C55H84N20O21S2 |

| Molecular Weight | 1415.55 g/mol | 1425.5 g/mol |

| Terminal Amine Group | Dimethylsulfonium | Guanidinium |

Mechanism of Action: DNA Cleavage Cascade

The cytotoxic effects of both Bleomycin A2 and B2 are primarily attributed to their ability to induce single- and double-strand breaks in DNA.[3] This process is initiated by the chelation of a metal ion, typically iron, to form a metallo-bleomycin complex. In the presence of molecular oxygen, this complex is activated to a potent pseudoenzyme that generates reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals. These highly reactive species then abstract a hydrogen atom from the C4' position of the deoxyribose backbone of DNA, initiating a cascade of reactions that ultimately leads to strand scission.

Caption: Mechanism of Bleomycin-induced DNA cleavage.

Experimental Protocol: HPLC-Based Quantification of Bleomycin A2 and B2

The following protocol is adapted from the validated method developed by Mabeta et al. for the simultaneous determination of Bleomycin A2 and B2 in human plasma. This ion-paired reversed-phase high-performance liquid chromatography (HPLC) method provides a robust and reliable means for quantifying these two major bleomycin congeners.

1. Sample Preparation (Protein Precipitation)

-

To a 200 µL plasma sample, add 400 µL of acetonitrile (B52724).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant for HPLC analysis.

2. HPLC System and Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary solvent delivery system, an autosampler, and a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of 0.05 M sodium perchlorate (B79767) in 0.05 M potassium phosphate (B84403) buffer (pH 2.5) and acetonitrile (85:15, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 295 nm.

-

Injection Volume: 20 µL.

3. Calibration and Quantification

-

Prepare a series of calibration standards of Bleomycin A2 and B2 in drug-free plasma.

-

Process the calibration standards using the same protein precipitation method as the unknown samples.

-

Construct a calibration curve by plotting the peak area of each analyte against its concentration.

-

Determine the concentrations of Bleomycin A2 and B2 in the unknown samples by interpolating their peak areas from the respective calibration curves.

Caption: Experimental workflow for HPLC analysis.

References

An In-depth Technical Guide to the Bleomycin A2 Pathway for Inducing Single and Double-Strand DNA Breaks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bleomycin (B88199) A2, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent antineoplastic agent utilized in chemotherapy. Its cytotoxicity is primarily attributed to its ability to induce both single- and double-strand breaks in DNA. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Bleomycin A2-mediated DNA damage. It details the activation pathway of the drug, the chemical intricacies of DNA strand scission, and the methodologies used to quantify and analyze these DNA lesions. This document is intended to serve as a detailed resource for researchers and professionals in the fields of oncology, pharmacology, and drug development, offering insights into the core mechanisms of this important chemotherapeutic agent.

Introduction

Bleomycin A2's therapeutic efficacy stems from its unique ability to damage the genetic material of cancer cells, leading to cell cycle arrest and apoptosis. The process is initiated by the binding of a metal cofactor, typically iron, to the Bleomycin A2 molecule, followed by a series of redox reactions that generate a highly reactive oxygen species. This "activated" bleomycin complex then proceeds to cleave the phosphodiester backbone of DNA. Understanding the precise mechanisms of this action is crucial for optimizing its therapeutic use and for the development of novel anticancer drugs with improved efficacy and reduced toxicity.

The Bleomycin A2 Activation Pathway

The transformation of Bleomycin A2 into its DNA-cleaving form is a critical multi-step process that requires the presence of a metal ion, molecular oxygen, and a reducing agent.

2.1. Chelation of Ferrous Iron: The journey begins with the chelation of a ferrous iron (Fe(II)) ion by the β-aminoalanine, pyrimidine, and imidazole (B134444) domains of the Bleomycin A2 molecule. This forms the Bleomycin A2-Fe(II) complex.

2.2. Formation of the Activated Complex: In the presence of molecular oxygen (O₂), the Bleomycin A2-Fe(II) complex undergoes a one-electron oxidation to form a transient Bleomycin A2-Fe(III)-superoxide intermediate. This intermediate is then reduced by a second electron, often from a cellular reducing agent like a thiol, to generate the key DNA-cleaving species: the activated Bleomycin complex, a hydroperoxo-Fe(III) species (BLM-Fe(III)-OOH).[1] This activated complex is poised to interact with and damage DNA.

Mechanism of DNA Strand Scission

Once activated, the Bleomycin A2-Fe(III)-OOH complex binds to DNA, primarily through the intercalation of its bithiazole tail into the minor groove. The sequence preference for cleavage is generally at 5'-GT-3' and 5'-GC-3' sequences.[2] The subsequent cleavage of the DNA backbone occurs via two primary pathways, both initiated by the abstraction of a hydrogen atom from the C-4' position of the deoxyribose sugar.[1]

3.1. Oxygen-Dependent Pathway (Pathway A): In the presence of molecular oxygen, the C-4' radical reacts with O₂ to form a 4'-peroxy radical. This intermediate then decomposes, leading to the cleavage of the C3'-C4' bond of the deoxyribose sugar. This results in the formation of a base propenal and a DNA strand break with a 3'-phosphoglycolate and a 5'-phosphate terminus. This pathway leads to a direct single-strand break (SSB).

3.2. Oxygen-Independent Pathway (Pathway B): In an environment with limited oxygen, the C-4' radical can be oxidized by another molecule of activated bleomycin or another oxidant. This leads to the formation of a C-4' hydroxide. This intermediate is unstable and results in the release of the free base, leaving an alkali-labile apurinic/apyrimidinic (AP) site in the DNA strand. This AP site can subsequently be cleaved by cellular repair enzymes, leading to an SSB.

Double-strand breaks (DSBs) are thought to arise from two closely spaced SSBs on opposite strands of the DNA.[2] This can occur either by two independent cleavage events or by a single bleomycin molecule rebinding and cleaving the second strand before dissociating from the DNA.

Quantitative Data on DNA Cleavage

The efficiency of Bleomycin A2 in inducing single- and double-strand breaks can be quantified. The ratio of SSBs to DSBs is a critical parameter for evaluating the drug's potency.

| Parameter | Value | Experimental Assay | Reference |

| ss:ds Break Ratio | 3.4:1 | Hairpin DNA Cleavage Assay | [3] |

| ss:ds Break Ratio | 7.3:1 | Plasmid Relaxation Assay | |

| Binding Affinity (Kd) of Fe(II)•BLM A5 | 1.7 x 10⁴ M⁻¹ | Fluorescence Quenching | |

| Activation Energy (Ea) of ABLM + DNA reaction | 4.7 ± 0.9 kcal/mol | Circular Dichroism Spectroscopy | |

| Rate Enhancement in presence of DNA | 2.5 times faster | Circular Dichroism Spectroscopy |

Experimental Protocols

Several key experiments are employed to study and quantify Bleomycin A2-induced DNA damage.

Supercoiled Plasmid Relaxation Assay

This assay quantifies both SSBs and DSBs by observing changes in the topology of supercoiled plasmid DNA.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, final concentration ~20 µg/mL), Bleomycin A2 at various concentrations, and freshly prepared Fe(II) sulfate (B86663) (to a final concentration of ~10 µM) in a reaction buffer (e.g., 50 mM HEPES, pH 7.5). The total reaction volume is typically 20 µL.

-

Initiation: Initiate the reaction by adding a reducing agent such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Quenching: Stop the reaction by adding a chelating agent like EDTA to sequester the iron ions.

-

Analysis: Add loading buffer and resolve the DNA topoisomers (supercoiled, relaxed circular, and linear) by agarose (B213101) gel electrophoresis (e.g., 1% agarose gel).

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. Quantify the amount of each DNA form using densitometry. The conversion of supercoiled to relaxed circular DNA indicates SSBs, while the appearance of linear DNA signifies DSBs.

Hairpin DNA Cleavage Assay

This assay uses a short, radiolabeled hairpin DNA substrate to precisely map cleavage sites and quantify cleavage efficiency.

Methodology:

-

DNA Labeling: Synthesize a hairpin oligonucleotide with a known sequence and label one end (5' or 3') with ³²P using T4 polynucleotide kinase or terminal deoxynucleotidyl transferase, respectively.

-

Reaction Setup: Incubate the ³²P-labeled hairpin DNA with Bleomycin A2 and Fe(II) in a suitable buffer.

-

Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 25°C) for a specific duration.

-

Analysis: Denature the DNA fragments and separate them by high-resolution denaturing polyacrylamide gel electrophoresis (PAGE) alongside a sequencing ladder of the same hairpin DNA.

-

Visualization: Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. The positions of the cleavage products reveal the exact nucleotide sites of cleavage.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.

Methodology:

-

Cell Preparation: Treat cultured cells with Bleomycin A2 for a desired time. Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a detergent solution at high salt concentration to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA. This unwinding is more extensive in regions with strand breaks.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. The broken DNA fragments will migrate out of the nucleoid, forming a "comet tail." The amount of DNA in the tail is proportional to the number of DNA breaks.

-

Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Analyze the comet images using specialized software to quantify parameters such as tail length and tail moment, which are indicative of the extent of DNA damage.

Pulsed-Field Gel Electrophoresis (PFGE)

PFGE is used to separate large DNA fragments, making it suitable for detecting DSBs in genomic DNA.

Methodology:

-

Cell Preparation: Treat cells with Bleomycin A2.

-

Agarose Plugs: Embed the cells in agarose plugs to protect the large DNA molecules from mechanical shearing during subsequent steps.

-

Lysis: Lyse the cells within the plugs using detergents and proteinase K to release the genomic DNA.

-

Electrophoresis: Place the agarose plugs into the wells of an agarose gel. Perform electrophoresis using a system that periodically changes the orientation of the electric field. This allows for the separation of very large DNA fragments.

-

Detection: Stain the gel with a DNA-intercalating dye and visualize. The presence of a smear of smaller DNA fragments compared to the intact chromosomal DNA of untreated cells indicates the induction of DSBs.

Conclusion

The Bleomycin A2 pathway for inducing DNA strand breaks is a complex and highly regulated process that is fundamental to its anticancer activity. This guide has provided a detailed examination of the activation of Bleomycin A2, the chemical mechanisms of single- and double-strand DNA cleavage, and the key experimental protocols used to study these phenomena. A thorough understanding of these processes is essential for the rational design of new Bleomycin analogs with enhanced efficacy and for the development of novel therapeutic strategies that exploit the DNA-damaging properties of such agents. The provided quantitative data and detailed methodologies serve as a valuable resource for researchers dedicated to advancing the field of cancer chemotherapy.

References

The Impact of Bleomycin A2 on Cell Cycle Progression and Arrest: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleomycin A2, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent antineoplastic agent utilized in the treatment of various malignancies, including squamous cell carcinomas, lymphomas, and testicular cancers. Its primary mechanism of action involves the induction of DNA strand breaks, a catastrophic event for proliferating cells that triggers a cascade of cellular responses, most notably cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms by which Bleomycin A2 disrupts cell cycle progression, with a focus on key signaling pathways, experimental data, and detailed methodologies for researchers in the field.

Data Presentation: Quantitative Analysis of Bleomycin A2-Induced Cell Cycle Arrest

The cytotoxic effects of Bleomycin A2 are intrinsically linked to its ability to halt cell division. The following tables summarize the quantitative impact of Bleomycin A2 on cell cycle distribution in various cell lines at different concentrations and time points. This data has been compiled from multiple studies to provide a comparative analysis.

Table 1: Dose-Dependent Effect of Bleomycin on Cell Cycle Distribution in MLE-12 Cells (24-hour treatment)

| Bleomycin (µg/mL) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 65.2 | 23.5 | 11.3 |

| 1 | 55.4 | 28.1 | 16.5 |

| 2.5 | 48.7 | 30.2 | 21.1 |

| 5 | 42.1 | 33.5 | 24.4 |

| 10 | 35.8 | 35.1 | 29.1 |

Data adapted from a study on mouse alveolar epithelial cells (MLE-12). The results demonstrate a significant dose-dependent decrease in the G0/G1 population and a corresponding increase in the S and G2/M populations, indicating cell cycle arrest in the S and G2/M phases.

Table 2: Effect of Bleomycin on Cell Cycle Distribution in A549 and HCT116 Cancer Cell Lines (24-hour treatment)

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| A549 | Control | 58.2 | 31.1 | 10.7 |

| Bleomycin (50 µM) | 35.1 | 30.0 | 34.9 | |

| Bleomycin (90 µM) | 42.3 | 30.3 | 27.4 | |

| HCT116 | Control | 45.5 | 28.9 | 25.6 |

| Bleomycin (50 µM) | 10.2 | 9.9 | 79.9 | |

| Bleomycin (90 µM) | 15.3 | 13.1 | 71.6 |

This table showcases the potent G2/M arrest induced by Bleomycin in human lung carcinoma (A549) and human colon cancer (HCT116) cell lines.[1]

Signaling Pathways Involved in Bleomycin A2-Induced Cell Cycle Arrest

Bleomycin A2-induced DNA damage activates a complex network of signaling pathways that converge to halt cell cycle progression. The primary pathways implicated are the ATM/ATR DNA damage response and the TGF-β signaling pathway.

ATM/ATR DNA Damage Response Pathway

The ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are master regulators of the DNA damage response.[2][3] Upon sensing DNA double-strand breaks induced by Bleomycin A2, ATM is activated and initiates a signaling cascade that leads to the phosphorylation and activation of numerous downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53.[2][4] Activated p53, in turn, transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21, which binds to and inhibits cyclin-CDK complexes, thereby inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints.

TGF-β Signaling Pathway

Recent studies have highlighted the role of the Transforming Growth Factor-β (TGF-β) signaling pathway in mediating Bleomycin A2-induced cell cycle arrest and apoptosis. Bleomycin A2 can induce the expression of TGF-β, which then binds to its receptors on the cell surface. This binding initiates a signaling cascade that involves the phosphorylation of Smad proteins. The activated Smad complexes translocate to the nucleus and, in concert with other transcription factors, regulate the expression of target genes, including the CDK inhibitor p21. This upregulation of p21 contributes to the cell cycle arrest observed after Bleomycin A2 treatment.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol describes a standard method for analyzing cell cycle distribution following Bleomycin A2 treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A (10 mg/mL stock)

-

Propidium Iodide (1 mg/mL stock)

-

Flow cytometry tubes

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of Bleomycin A2 for the specified duration. Include an untreated control.

-

Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or FL3). Gate on single cells to exclude doublets and aggregates. Collect data for at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for p53 and p21

This protocol outlines the detection of key cell cycle regulatory proteins, p53 and p21, by Western blotting following Bleomycin A2 treatment.

Materials:

-

RIPA buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p53 and anti-p21

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Following treatment with Bleomycin A2, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (e.g., 1:1000 dilution) and p21 (e.g., 1:500 dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Bleomycin A2 exerts its potent anticancer effects by inducing DNA damage, which in turn activates robust cell cycle checkpoint responses, leading primarily to G2/M and G1/S arrest. The ATM/ATR and TGF-β signaling pathways are central to this process, converging on the upregulation of the CDK inhibitor p21. The experimental protocols provided in this guide offer a framework for researchers to investigate the intricate molecular mechanisms of Bleomycin A2's action on the cell cycle. A thorough understanding of these processes is paramount for the development of more effective cancer therapeutic strategies and for optimizing the clinical use of this important chemotherapeutic agent.

References

A Technical Guide to the Sequence-Specific DNA Interaction of Bleomycin A2

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bleomycin A2, a glycopeptide antibiotic isolated from Streptomyces verticellus, is a potent chemotherapeutic agent used in the treatment of various malignancies, including Hodgkin's lymphoma and testicular cancers[1]. Its cytotoxic effects are primarily attributed to its ability to bind and induce oxidative cleavage of DNA, a process dependent on the presence of a metal cofactor, typically iron, and molecular oxygen[1][2]. A critical aspect of its mechanism, and a subject of intense research for targeted drug development, is its notable preference for cleaving DNA at specific sequences, particularly those rich in guanine (B1146940) and cytosine. This guide provides an in-depth technical overview of the sequence specificity of Bleomycin A2, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core mechanisms and workflows.

Mechanism of Bleomycin A2-Mediated DNA Cleavage

The DNA cleaving activity of Bleomycin A2 is initiated by the formation of an activated complex. The drug's metal-binding domain chelates a ferrous ion (Fe²⁺), which then reacts with molecular oxygen (O₂) to form a highly reactive oxygen species, often described as a hydroperoxyl-Fe(III)-bleomycin complex. This activated complex is responsible for abstracting a hydrogen atom from the C4' position of a deoxyribose sugar in the DNA backbone[1]. This initial oxidative attack leads to two primary pathways for strand scission, resulting in the release of a free base and a glycolate (B3277807) derivative, ultimately causing a single-strand break (SSB). Double-strand breaks (DSBs), considered the more biologically significant lesions, are thought to arise from two closely spaced, independent single-strand breaks on opposite strands[3].

Caption: Mechanism of Bleomycin A2-mediated DNA cleavage.

Sequence Specificity and Binding Preference

Extensive research has demonstrated that Bleomycin A2 does not cleave DNA randomly. Instead, it exhibits a distinct preference for specific dinucleotide sequences.

Preferred Cleavage Motifs

The most frequently reported preferred cleavage sites for Bleomycin A2 are 5'-GC and 5'-GT sequences. The cleavage occurs at the pyrimidine (B1678525) base (C or T) positioned on the 3' side of the guanine. While 5'-GC and 5'-GT are the most favored, cleavage also occurs at 5'-GA sequences, though typically with lower efficiency. The bithiazole tail of the Bleomycin molecule is understood to play a crucial role in DNA recognition and binding, likely through interaction with the minor groove. However, studies with synthetic analogues suggest that the metal-binding domain also contributes significantly to the sequence selectivity.

Quantitative Analysis of Cleavage Preference

The relative preference of Bleomycin A2 for different dinucleotide sequences has been quantified in various studies. While exact values can vary based on the DNA substrate and experimental conditions, a general hierarchy of cleavage efficiency has been established.

| Cleavage Sequence | Relative Cleavage Efficiency | References |

| 5'-GC | High | |

| 5'-GT | High | |

| 5'-GA | Moderate | |

| 5'-GG | Very Low | |

| 5'-AT | Variable (Efficient in (AT)n regions) |

Table 1: Relative cleavage efficiency of Bleomycin A2 at different dinucleotide sequences.

Single-Strand vs. Double-Strand Cleavage Ratios

The ratio of single-strand breaks (SSBs) to double-strand breaks (DSBs) is a critical parameter in evaluating the biological efficacy of Bleomycin A2. A lower SSB:DSB ratio indicates a higher efficiency in producing the more cytotoxic double-strand lesions. This ratio can be influenced by the specific Bleomycin analogue and the DNA sequence context.

| Bleomycin Analogue | SSB:DSB Ratio | Substrate / Method | References |

| Bleomycin A2 | ~7.3 : 1 | Supercoiled Plasmid Relaxation | |

| Bleomycin A5 | ~5.8 : 1 | Supercoiled Plasmid Relaxation | |

| Bleomycin A2 | ~3.4 : 1 | [³²P]-Hairpin DNA | |

| Bleomycin A5 | ~3.1 : 1 | [³²P]-Hairpin DNA |

Table 2: Single-strand to double-strand cleavage ratios for Bleomycin analogues.

Caption: Factors influencing Bleomycin A2 DNA cleavage specificity.

Key Experimental Protocols

The sequence specificity of Bleomycin A2 is primarily elucidated through DNA footprinting and related cleavage assays. These experiments map the precise locations of drug-induced breaks on a DNA fragment of known sequence.

Bleomycin DNA Footprinting Assay

DNA footprinting is a high-resolution technique used to identify the binding sites of DNA-binding proteins or small molecules like Bleomycin. The principle is that a DNA region bound by the molecule is protected from cleavage by a cleaving agent. In this case, Bleomycin A2 serves as its own cleaving agent.

Detailed Methodology:

-

DNA Substrate Preparation:

-

A DNA fragment of interest (typically 150-400 bp) is generated, often via PCR from a plasmid.

-

The fragment is uniquely end-labeled on one strand using a radioactive isotope (e.g., ³²P) or a fluorescent tag. This is achieved by using a labeled PCR primer or by dephosphorylating the 5' end with calf intestinal phosphatase followed by re-phosphorylation with T4 polynucleotide kinase and [γ-³²P]ATP.

-

The labeled DNA is purified to remove unincorporated nucleotides.

-

-

Bleomycin-DNA Binding and Cleavage Reaction:

-

The end-labeled DNA is incubated with varying concentrations of Bleomycin A2 in a reaction buffer (e.g., Tris-HCl, pH 7.5).

-

The cleavage reaction is initiated by the addition of the required cofactors: a ferrous salt (e.g., Fe(NH₄)₂(SO₄)₂) and a reducing agent like 2-mercaptoethanol (B42355) to maintain iron in the Fe(II) state.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C) and is then terminated by adding a stop solution, typically containing EDTA to chelate the iron ions.

-

-

Analysis of Cleavage Products:

-

The DNA fragments are denatured (e.g., by heating in formamide) and separated by size with single-nucleotide resolution on a denaturing polyacrylamide sequencing gel.

-

A Maxam-Gilbert or Sanger sequencing ladder of the same DNA fragment is run alongside the experimental samples to serve as a precise size marker.

-

The gel is visualized by autoradiography (for ³²P) or fluorescence imaging. The resulting bands represent the sites of Bleomycin-induced cleavage. Sites of preferential cleavage will appear as darker bands.

-

Caption: Experimental workflow for Bleomycin A2 DNA footprinting.

Implications for Drug Development

The pronounced sequence specificity of Bleomycin A2 has significant implications for its clinical use and for the development of next-generation DNA-targeting agents. Understanding that the drug preferentially damages GC-rich regions, which are often concentrated in promoter regions and gene-rich areas of the genome, provides insight into its therapeutic and toxicological profiles. This knowledge can be leveraged to design synthetic analogues or drug-conjugates that target specific gene sequences with even greater precision, potentially increasing therapeutic efficacy while minimizing off-target DNA damage and associated side effects. The detailed methodologies described herein serve as a foundational platform for evaluating such novel compounds.

References

Beyond the Double Helix: A Technical Guide to the Non-DNA Molecular Binding Targets of Bleomycin A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleomycin (B88199), a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent chemotherapeutic agent employed in the treatment of various malignancies, including Hodgkin's lymphoma, testicular cancer, and squamous cell carcinomas. Its clinical efficacy has long been attributed to its ability to bind to and induce oxidative cleavage of DNA. However, a growing body of evidence reveals that the molecular interactions of Bleomycin A2, a major component of the clinical formulation, extend beyond the canonical DNA target. These non-DNA interactions are critical for understanding its complete mechanism of action, pharmacokinetics, and significant side effects, such as pulmonary fibrosis. This guide provides an in-depth technical overview of the key molecular binding targets of Bleomycin A2 other than DNA, focusing on proteins and RNA. It summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the associated cellular pathways.

Protein Targets of Bleomycin A2

Bleomycin A2 has been shown to interact with several proteins, influencing their function and localization. These interactions are pivotal in both the therapeutic and toxicological profiles of the drug.

Annexin A2 (ANXA2)

A significant non-DNA target of Bleomycin is Annexin A2 (ANXA2), a calcium-dependent phospholipid-binding protein. The direct, high-affinity interaction between Bleomycin and ANXA2 has been identified as a key event in the pathogenesis of bleomycin-induced pulmonary fibrosis.

The direct and high-affinity binding of Bleomycin to ANXA2 has been confirmed using multiple biophysical techniques. While the primary literature describes the affinity as "high," specific dissociation constants (Kd) from these experiments are detailed in the cited source material.

| Technique | Observation | Reference |

| Surface Plasmon Resonance (SPR) | Confirmed direct, high-affinity binding. | [1] |

| Isothermal Titration Calorimetry (ITC) | Confirmed direct, high-affinity binding. | [1] |

| Cellular Thermal Shift Assay (CETSA) | Demonstrated physical engagement and stabilization of ANXA2 by Bleomycin A2 in living cells. | [1] |

The binding of Bleomycin A2 to ANXA2 has profound consequences on cellular autophagy. This interaction leads to the inhibition of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Under normal conditions, TFEB translocates to the nucleus to activate the transcription of autophagy-related genes. However, the Bleomycin-ANXA2 complex promotes the formation of a triplex with the 14-3-3 protein (YWHA), which results in the cytoplasmic retention and inactivation of TFEB. This disruption of autophagic flux is a critical step in the development of bleomycin-induced pulmonary fibrosis.[1][2]

Plasma Proteins: HSA and AGP

Bleomycin A2 also binds to major plasma proteins, which has significant implications for its pharmacokinetics and bioavailability. The primary plasma protein targets are Human Serum Albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP).

Circular dichroism studies have quantified the binding affinity of Bleomycin A2 to HSA and AGP, revealing a significantly tighter interaction with AGP.

| Target Protein | Dissociation Constant (Kd) | Method | Reference |

| α1-acid glycoprotein (AGP) | 1.46 (± 1.33) x 10⁻⁶ M | Circular Dichroism | |

| Human Serum Albumin (HSA) | ~67 x 10⁻⁶ M (estimated) | Circular Dichroism |

This preferential binding to AGP is clinically relevant as AGP is an acute phase protein often overexpressed in cancer patients, potentially reducing the concentration of free, active Bleomycin A2.

RNA Targets of Bleomycin A2

Beyond its interactions with proteins, Bleomycin A2 can also bind to and cleave RNA molecules. This activity represents another layer of its mechanism of action that can contribute to its cytotoxic effects.

RNA Cleavage Specificity

Studies have shown that Bleomycin A2 and its analogue Bleomycin A5 can cleave various forms of RNA, including non-coding RNAs. The cleavage is not random and displays a preference for purine-rich sequences, particularly those containing stretches of AU base pairs. A notable example is the cleavage of the microRNA-10b hairpin precursor (pri-miR-10b), an oncogenic non-coding RNA. This cleavage occurs near the Drosha and Dicer processing sites, leading to the destruction of the mature microRNA.

Due to the enzymatic nature of the interaction (cleavage rather than stable binding), quantitative binding affinity data such as Kd values are not typically reported. Instead, the interaction is characterized by cleavage efficiency at specific sites.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to identify and characterize the non-DNA binding targets of Bleomycin A2.

Affinity Purification of Bleomycin-Binding Proteins

This technique is used to isolate proteins that directly bind to Bleomycin from a complex mixture like a cell lysate.

-

Immobilization: Bleomycin A5, which contains a primary amine suitable for conjugation, is covalently coupled to NHS-activated Sepharose beads. The efficiency of coupling is monitored, for instance, by measuring the amount of unreacted Bleomycin in the supernatant.

-

Binding: The Bleomycin-coupled beads are incubated with a protein extract (e.g., lung homogenates or cell lysates) to allow for the binding of target proteins.

-

Washing: The beads are washed extensively with a suitable buffer to remove proteins that are non-specifically bound to the beads.

-

Elution: The specifically bound proteins are eluted from the beads by incubating them with a solution containing a high concentration of free Bleomycin A2. This competitively displaces the bound proteins.

-

Analysis: The eluted proteins are separated by SDS-PAGE and visualized by staining (e.g., Coomassie Brilliant Blue). Specific protein bands can be excised and identified using mass spectrometry. The presence of a specific target like ANXA2 can be confirmed by immunoblotting with a specific antibody.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

-

Immobilization: One of the binding partners (the ligand, e.g., Bleomycin) is immobilized on the surface of a sensor chip.

-

Interaction: The other binding partner (the analyte, e.g., recombinant ANXA2) is flowed over the sensor surface at various concentrations.

-

Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass bound to the surface.

-

Data Analysis: The binding data, plotted as a sensorgram (response units vs. time), is fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation: A solution of one molecule (e.g., recombinant ANXA2) is placed in the sample cell of the calorimeter. The other molecule (e.g., Bleomycin A2) is loaded into a titration syringe.

-

Titration: Small aliquots of the syringe solution are injected into the sample cell.

-

Heat Measurement: Each injection causes a heat change (either exothermic or endothermic) that is precisely measured by the instrument.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the two molecules. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a drug with its target protein within the complex environment of a living cell. The principle is that a protein becomes more stable and resistant to thermal denaturation when it is bound to a ligand.

-

Treatment: Intact cells (e.g., A549 or MLE-12 cells) are treated with either a vehicle control or Bleomycin A2.

-

Heating: The treated cells are heated to a range of different temperatures.

-

Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are removed by centrifugation.

-

Detection: The amount of soluble ANXA2 remaining in the supernatant at each temperature is quantified by immunoblotting.

-

Analysis: A "melting curve" is generated by plotting the amount of soluble ANXA2 as a function of temperature. A shift in this curve to higher temperatures in the presence of Bleomycin A2 indicates that the drug has bound to and stabilized ANXA2.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the conformation of chiral molecules like proteins and to monitor changes in their structure upon ligand binding.

-

Sample Preparation: Solutions of the protein (HSA or AGP) and Bleomycin A2 are prepared in a suitable buffer.

-

Titration: A fixed concentration of the protein is titrated with increasing concentrations of Bleomycin A2.

-

Spectral Measurement: Far-UV (190-250 nm) or near-UV (250-350 nm) CD spectra are recorded after each addition of the ligand. Changes in the far-UV spectrum indicate alterations in the protein's secondary structure, while changes in the near-UV spectrum reflect changes in the tertiary structure.

-

Data Analysis: The change in the CD signal at a specific wavelength is plotted against the ligand concentration. This binding curve is then fitted using an appropriate model (e.g., the Hill equation) to determine the dissociation constant (Kd).

In Vitro RNA Cleavage Assay

This assay is used to determine the ability of Bleomycin A2 to cleave a specific RNA molecule and to identify the cleavage sites.

-

RNA Preparation: The target RNA (e.g., pri-miR-10b) is synthesized by in vitro transcription using a DNA template and is typically labeled at the 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Reaction Setup: The labeled RNA is incubated with varying concentrations of Bleomycin A2 in a reaction buffer. The cleavage reaction is initiated by the addition of a metal cofactor, typically Fe(II).

-

Reaction Termination: The reaction is stopped after a defined time period, for example, by adding a chelating agent like EDTA.

-

Analysis: The RNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen or imaged to visualize the labeled fragments.

-

Site Mapping: The positions of the cleavage products on the gel are compared to a sequencing ladder of the same RNA to identify the precise nucleotide cleavage sites. The intensity of the cleavage bands provides a measure of the cleavage efficiency.

Conclusion

The molecular interactions of Bleomycin A2 are more complex than initially understood, extending beyond its well-documented effects on DNA. Its binding to proteins such as ANXA2, HSA, and AGP, as well as its ability to cleave RNA, are crucial aspects of its biological activity. The interaction with ANXA2 provides a molecular basis for the drug's significant pulmonary toxicity by disrupting TFEB-mediated autophagy. Furthermore, its binding to plasma proteins directly influences its pharmacokinetic profile. A comprehensive understanding of these non-DNA targets is essential for the rational design of new Bleomycin analogues with improved therapeutic indices and for the development of strategies to mitigate its adverse effects. The experimental approaches detailed in this guide provide a robust framework for the continued exploration of the multifaceted molecular pharmacology of Bleomycin A2.

References

- 1. Identification of ANXA2 (annexin A2) as a specific bleomycin target to induce pulmonary fibrosis by impeding TFEB-mediated autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRIM21-regulated Annexin A2 plasma membrane trafficking facilitates osteosarcoma cell differentiation through the TFEB-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Inducing Pulmonary Fibrosis in Mice with Bleomycin A2: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for inducing pulmonary fibrosis in mice using Bleomycin (B88199) A2. This model is a cornerstone in preclinical research for idiopathic pulmonary fibrosis (IPF), facilitating the investigation of disease pathogenesis and the evaluation of novel therapeutic agents. The following sections detail various administration routes, expected quantitative outcomes, and step-by-step experimental procedures.

Data Presentation: Quantitative Outcomes of Bleomycin-Induced Pulmonary Fibrosis

The following tables summarize key quantitative data from studies utilizing the bleomycin-induced fibrosis model. These metrics are crucial for assessing the extent of lung injury and fibrosis.

Table 1: Body Weight and Lung Weight Changes

| Administration Route | Bleomycin Dose | Time Point | Change in Body Weight | Lung Wet Weight / Body Weight Ratio | Reference |

| Intratracheal | 0.04 units (single dose) | Day 14 | Average loss of 1.4 g from baseline | - | [1] |

| Intratracheal | 0.5 mg/kg | Day 7-14 | - | Significantly increased | [2] |

| Intranasal | 3 mg/kg | - | Less weight loss compared to higher doses | - | [3] |

| Oropharyngeal Aspiration | 6 x 0.25 mg/kg | - | ~20% loss of initial body weight | - | [4] |

Table 2: Bronchoalveolar Lavage Fluid (BALF) Analysis

| Administration Route | Bleomycin Dose | Time Point | Total Cell Count | Differential Cell Count | Total Protein Concentration | Reference |

| Intratracheal | - | Day 14 & 21 | Increased | Increased neutrophils (Day 3 & 6), sustained increase in lymphocytes (Day 6, 14, 21) | - | [5] |

| Intratracheal | 3 mg/kg | Day 21 | Increased | Increased | Increased | |

| Intraperitoneal, Intratracheal, Intravenous | Various | - | Significantly different from controls | - | - |

Table 3: Lung Collagen Content (Hydroxyproline Assay)

| Administration Route | Bleomycin Dose | Time Point | Hydroxyproline Level | Reference |

| Intratracheal | - | Day 14 & 21 | Increased | |

| Intratracheal | 0.075 U | Day 14 | Significantly increased above saline controls | |

| Intraperitoneal | - | - | 35% higher than sham mice |

Table 4: Histological Scoring (Ashcroft Score)

| Administration Route | Bleomycin Dose | Time Point | Ashcroft Score | Reference |

| Intratracheal | 0.25, 0.5, 0.75, 1.0 mg/kg | Day 14 | Dose-dependent statistically significant increase | |

| Intratracheal | - | Day 3, 14, 21 | Significantly elevated |

Experimental Protocols

Detailed methodologies for the most common administration routes are provided below. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Protocol 1: Intratracheal (IT) Instillation of Bleomycin

This is the most widely used method for inducing pulmonary fibrosis due to its direct delivery to the lungs and rapid induction of fibrosis.

Materials:

-

Bleomycin sulfate (B86663) powder

-

Sterile normal saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Animal restraining board or suspension apparatus

-

Small animal laryngoscope or otoscope

-

26 French angiocatheter or equivalent

-

Micropipette and sterile tips

Procedure:

-

Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen. Ensure the animal is unresponsive to noxious stimuli before proceeding.

-

Positioning: Suspend the anesthetized mouse by its front teeth on a wire attached to an angled stand.

-

Visualization of the Trachea: Gently pull the tongue to the side with forceps. Use a small scoop or laryngoscope blade to lift the palate for a clear view of the trachea.

-

Intubation: Carefully insert a 26 French angiocatheter into the trachea.

-

Bleomycin Administration: Administer the prepared bleomycin solution (e.g., 0.04 units in 100 µl of sterile saline) through the angiocatheter.

-

Recovery: Remove the catheter and monitor the mouse to ensure it recovers completely from anesthesia.

Protocol 2: Intraperitoneal (IP) Injection of Bleomycin

Systemic administration via IP injection can also induce pulmonary fibrosis and may result in a distribution of fibrotic lesions that is more similar to human IPF, particularly in the subpleural regions.

Materials:

-

Bleomycin sulfate powder

-

Sterile normal saline (0.9% NaCl)

-

Sterile syringes and needles (e.g., 27G)

Procedure:

-

Animal Restraint: Properly restrain the mouse.

-

Injection: Inject the prepared bleomycin solution (e.g., 20 mg/kg or 50 mg/kg in a constant volume of 100 µl) into the peritoneal cavity. This can be repeated over several days.

-

Monitoring: Monitor the animal for any adverse reactions.

Protocol 3: Intravenous (IV) Injection of Bleomycin

Similar to IP injection, IV administration provides systemic delivery of bleomycin.

Materials:

-

Bleomycin sulfate powder

-

Sterile normal saline (0.9% NaCl)

-

Sterile syringes and needles (e.g., 26G)

-

Animal restrainer for tail vein injection

Procedure:

-

Animal Preparation: Place the mouse in a restrainer to expose the tail. To promote vasodilation for easier injection, the tail can be warmed with warm water.

-

Injection: Locate a lateral tail vein. Insert the needle at a shallow angle and slowly inject the bleomycin solution.

-

Monitoring: Observe for successful infusion and monitor the animal post-injection.

Key Signaling Pathways in Bleomycin-Induced Pulmonary Fibrosis

The pathogenesis of bleomycin-induced pulmonary fibrosis involves a complex interplay of signaling pathways that drive inflammation, epithelial cell injury, and fibroblast activation.

TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. Upon binding to its receptor, it activates the Smad signaling cascade (Smad2/3), leading to the transcription of pro-fibrotic genes. This results in the differentiation of fibroblasts into myofibroblasts and excessive deposition of extracellular matrix components like collagen.

Caption: TGF-β signaling pathway in pulmonary fibrosis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is also implicated in the fibrotic process. In the absence of Wnt ligands, β-catenin is targeted for degradation. Upon Wnt binding to its receptor, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of genes involved in cell proliferation and differentiation, contributing to the expansion of myofibroblasts.

Caption: Wnt/β-catenin signaling in myofibroblast proliferation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a study investigating the efficacy of a therapeutic agent in the bleomycin-induced pulmonary fibrosis mouse model.

Caption: General experimental workflow for preclinical studies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Time course of histopathology of bleomycin-induced pulmonary fibrosis using an intratracheal sprayer in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of intranasal bleomycin dose for effective pulmonary fibrosis induction in mice with minimal animal distress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Administration of Bleomycin via the Oropharyngeal Aspiration Route Leads to Sustained Lung Fibrosis in Mice and Rats as Quantified by UTE-MRI and Histology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Establishing a Ble-omycin A2-Induced Cellular Senescence Model In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Principle of the Model

Bleomycin A2, a glycopeptide antibiotic, is a potent inducer of cellular senescence. Its primary mechanism of action involves the generation of reactive oxygen species (ROS) that cause single- and double-strand breaks in DNA.[1][2] This extensive DNA damage triggers a robust DNA damage response (DDR), leading to the activation of key tumor suppressor pathways, primarily the p53/p21CIP1 and p16INK4a/pRb pathways.[3][4][5] Activation of these pathways results in a stable cell cycle arrest, typically in the G1 or G2 phase, a hallmark of cellular senescence. Senescent cells exhibit distinct morphological and biochemical changes, including an enlarged and flattened morphology, increased lysosomal mass, and the expression of senescence-associated β-galactosidase (SA-β-gal). They also secrete a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the senescence-associated secretory phenotype (SASP).

Applications in Research and Drug Development

The Bleomycin A2-induced senescence model is a valuable tool for:

-

Studying the fundamental mechanisms of cellular senescence: Elucidating the signaling pathways and molecular players involved in the establishment and maintenance of the senescent state.

-

Investigating the role of senescence in age-related diseases: Modeling diseases where senescence is implicated, such as idiopathic pulmonary fibrosis (IPF) and cancer.

-

Screening and validation of senolytic and senomorphic compounds: Senolytics are drugs that selectively kill senescent cells, while senomorphics suppress the SASP. This model provides a platform to test the efficacy of such therapeutic agents.

-

Evaluating the pro-senescent effects of novel therapeutics: Assessing whether new drug candidates induce senescence as a potential on-target or off-target effect.

Advantages and Limitations

Advantages:

-

Robust and reproducible: Bleomycin A2 reliably induces a senescent phenotype in a variety of cell types.

-

Relatively rapid induction: A senescent phenotype can be achieved within days of treatment.

-

Well-characterized mechanism: The DNA-damaging effect of Bleomycin A2 and the subsequent activation of senescence pathways are well-documented.

Limitations:

-

Induces DNA damage: The model is based on DNA damage, which may not be the primary trigger of senescence in all physiological or pathological contexts.

-

Cell type-dependent responses: The optimal concentration of Bleomycin A2 and the kinetics of senescence induction can vary significantly between different cell types.

-

Potential for apoptosis: At higher concentrations, Bleomycin A2 can induce apoptosis rather than senescence.

Experimental Protocols

I. Cell Culture and Senescence Induction

-

Cell Seeding:

-

Plate the chosen cell line (e.g., A549 human lung carcinoma cells, primary human lung fibroblasts) in appropriate culture vessels at a density that allows for proliferation without reaching confluency during the treatment period.

-

Culture cells in complete medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO2.

-

-

Bleomycin A2 Treatment:

-

Allow cells to adhere and enter the exponential growth phase (typically 24 hours after seeding).

-

Prepare a stock solution of Bleomycin A2 in sterile, nuclease-free water or phosphate-buffered saline (PBS).

-

Dilute the Bleomycin A2 stock solution in complete culture medium to the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration for inducing senescence without causing excessive cell death.

-

Remove the existing culture medium and replace it with the Bleomycin A2-containing medium.

-

Incubate the cells with Bleomycin A2 for the desired duration. The incubation time is a critical parameter and should be optimized for the specific cell type and experimental goals.

-

-

Post-Treatment Culture:

-

After the treatment period, aspirate the Bleomycin A2-containing medium.

-

Wash the cells twice with sterile PBS to remove any residual drug.

-

Add fresh, complete culture medium.

-

Culture the cells for an additional period (typically 3-7 days) to allow for the full development of the senescent phenotype before performing downstream assays.

-

II. Characterization of the Senescent Phenotype

A combination of markers is recommended for the robust identification of senescent cells.

This is a widely used cytochemical marker for senescent cells.

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 3-5 minutes at room temperature.

-

-

Washing:

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare the SA-β-gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

-

Add the staining solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the cells at 37°C (without CO2) for 12-16 hours, or until a blue color develops in the cytoplasm of senescent cells.

-

-

Visualization:

-

Wash the cells with PBS.